DPI 201-106: A Deep Dive into its Cardiotonic Mechanism of Action in Cardiomyocytes
DPI 201-106: A Deep Dive into its Cardiotonic Mechanism of Action in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DPI 201-106 is a potent cardiotonic agent that enhances myocardial contractility through a dual mechanism of action, distinguishing it from many conventional inotropic drugs. This technical guide provides a comprehensive overview of its molecular interactions within cardiomyocytes, focusing on its well-documented effects on cardiac sodium channels and myofilament calcium sensitivity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document aims to serve as an in-depth resource for researchers and drug development professionals in the cardiovascular field.
Core Mechanism of Action
DPI 201-106 exerts its positive inotropic effect through two primary, synergistic mechanisms:
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Modification of Voltage-Gated Sodium Channels (VGSCs): The compound binds to cardiac sodium channels and significantly alters their gating properties. Specifically, it prolongs the open state of the channel and removes inactivation.[1] This leads to an increased influx of sodium ions during the action potential, which in turn modulates intracellular calcium levels via the sodium-calcium exchanger.
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Sensitization of Myofilaments to Calcium: DPI 201-106 directly interacts with the contractile machinery of the cardiomyocyte, increasing the sensitivity of the myofilaments to calcium.[2] This means that for a given intracellular calcium concentration, a greater force of contraction is generated. This effect is particularly pronounced in myopathic heart tissue.[3][4]
These two mechanisms work in concert to produce a robust and sustained increase in cardiac contractility.
Interaction with Cardiac Sodium Channels
The interaction of DPI 201-106 with cardiac sodium channels is a key component of its mechanism. It is characterized by a slowing of the inactivation kinetics, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential.[5][6]
Electrophysiological Consequences
The modification of sodium channel function by DPI 201-106 results in several notable electrophysiological changes in cardiomyocytes:
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Prolongation of the Action Potential Duration (APD): The sustained inward sodium current during the plateau phase counteracts the repolarizing potassium currents, leading to a significant prolongation of the action potential.[2][6]
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Increased Refractory Period: The lengthened APD is associated with an increase in the effective refractory period of the ventricular myocardium.[1][7]
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Stereoselectivity: The effects of DPI 201-106 on sodium channels are stereoselective. The (S)-enantiomer is responsible for increasing the peak sodium current and slowing inactivation, leading to the cardiotonic effect. Conversely, the (R)-enantiomer tends to reduce the peak sodium current and block channel activity.[8]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the sodium channel-mediated effects of DPI 201-106.
Myofilament Calcium Sensitization
In addition to its effects on ion channels, DPI 201-106 directly enhances the sensitivity of the cardiac myofilaments to calcium.[2] This cAMP-independent mechanism contributes significantly to its positive inotropic effect, particularly in the failing heart.[3][4]
Evidence from Skinned Fiber Preparations
Studies using skinned cardiac muscle fibers, where the cell membrane is removed to allow direct control of the intracellular environment, have demonstrated a leftward shift in the force-pCa relationship in the presence of DPI 201-106. This indicates that less calcium is required to achieve a given level of force, confirming an increase in myofilament calcium sensitivity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of DPI 201-106 on cardiomyocytes.
Table 1: Inotropic and Electrophysiological Effects
| Parameter | Species/Preparation | Concentration/Dose | Effect | Reference |
| Positive Inotropic Effect (EC50) | Guinea-pig papillary muscle | 1.3 µM | Increase in force of contraction | [9] |
| Guinea-pig left atria | 0.8 µM | Increase in force of contraction | [9] | |
| Action Potential Duration (APD70) | Guinea-pig papillary muscle | 3 µM | Up to 70% prolongation | [2] |
| Rabbit atria | 3 µM | Up to 120% prolongation | [2] | |
| Functional Refractory Period (EC50) | Guinea-pig left atria | 1.7 µM | Increase | [2] |
| Rat left atria | 0.24 µM | Increase | [2] | |
| QT Interval (Corrected) | Human (in vivo) | 1.8 mg/kg loading, 0.2 mg/kg/h maintenance | 417 ± 22 ms (B15284909) to 502 ± 35 ms | [7] |
| Ventricular Effective Refractory Period | Human (in vivo) | 1.8 mg/kg loading, 0.2 mg/kg/h maintenance | 242 ± 21 ms to 287 ± 56 ms | [7] |
Table 2: Myofilament Calcium Sensitization
| Parameter | Species/Preparation | Concentration | Effect | Reference |
| Ca2+ Sensitivity (EC50) | Porcine skinned trabecula | 0.2 nM | Increased sensitivity | [2] |
| Force-pCa Relationship | Myopathic human skinned trabeculae | 1 µM | Leftward shift | [4] |
Table 3: Ion Channel Effects
| Channel/Current | Species/Preparation | Concentration | Effect | Reference |
| Single Na+ Channel Open Time | Neonatal rat cardiomyocytes | 3 µM | Biexponential decay (0.85 ms and 12 ms) | [10] |
| Calcium Current (ICa) | Guinea-pig ventricular myocytes | IC50 ≈ 1.1 µM (S-enantiomer) | Depression | [11] |
| IC50 ≈ 1.2 µM (R-enantiomer) | Depression | [11] | ||
| Inward Rectifier K+ Current (IK1) | Guinea-pig ventricular myocytes | 3 µM | Reduction | [12] |
| Slow Delayed Rectifier K+ Current (IKs) | Guinea-pig ventricular myocytes | 3 µM | Reduction | [12] |
Experimental Methodologies
The investigation of DPI 201-106's mechanism of action has relied on a variety of sophisticated experimental techniques.
Patch-Clamp Electrophysiology
Objective: To study the effects of DPI 201-106 on single ion channel currents and whole-cell membrane potentials in isolated cardiomyocytes.
General Protocol:
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Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., guinea pig, rat, rabbit ventricles).
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Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an appropriate internal solution.
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Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
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Configuration: The experiment can be performed in various configurations:
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Cell-attached: Records the activity of channels within the patched membrane area without disrupting the cell's interior.
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Whole-cell: The membrane patch is ruptured, allowing for control of the intracellular environment and measurement of whole-cell currents.
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Inside-out/Outside-out: A patch of membrane is excised, allowing for the application of substances to the intracellular or extracellular face of the channels, respectively.
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Data Acquisition: Voltage-clamp or current-clamp protocols are applied to study channel gating, ion selectivity, and action potential characteristics in the presence and absence of DPI 201-106.
Skinned Fiber Assay
Objective: To directly assess the effect of DPI 201-106 on the calcium sensitivity of the myofilaments, independent of sarcolemmal ion channels and intracellular calcium handling.
General Protocol:
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Tissue Preparation: Small muscle fiber bundles (trabeculae) are dissected from cardiac tissue.
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Skimming: The sarcolemma is chemically permeabilized (skinned) using a detergent such as Triton X-100 or saponin. This removes the membrane barrier while leaving the contractile apparatus intact.
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Mounting: The skinned fiber is mounted between a force transducer and a motor.
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Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of calcium, ATP, and other ions.
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Force Measurement: The isometric force generated by the fiber is measured at various calcium concentrations (pCa values) in the presence and absence of DPI 201-106.
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Data Analysis: Force-pCa curves are generated to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the curve indicates an increase in calcium sensitivity.
Conclusion
DPI 201-106 is a multifaceted cardiotonic agent with a dual mechanism of action that makes it a subject of significant interest in cardiovascular pharmacology. Its ability to both modify cardiac sodium channel gating and directly sensitize the myofilaments to calcium provides a powerful means of enhancing myocardial contractility. This in-depth guide, with its compilation of quantitative data, overview of experimental protocols, and visualization of key pathways, serves as a valuable resource for the ongoing research and development of novel cardiac therapies. The unique properties of DPI 201-106, particularly its stereoselective actions and its efficacy in myopathic tissue, continue to offer important insights into the molecular basis of cardiac function and dysfunction.
References
- 1. Effects of DPI 201-106, a novel cardiotonic agent, on hemodynamics, cardiac electrophysiology and arrhythmias induced by programmed ventricular stimulation in dogs with subacute myocardial infarction: a comparative study with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of DPI 201-106 on excitation-contraction coupling in human ventricular myocardium. [jci.org]
- 6. The role of sodium channels in the effects of the cardiotonic compound DPI 201-106 on contractility and membrane potentials in isolated mammalian heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of single cardiac Na+ channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the myocardial Ca(2+)-current (ICa) by the enantiomers of DPI 201-106 and BDF 8784 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inotropic agents DPI 201-106 and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
